molecular formula C24H18N2O3S B303931 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

Katalognummer B303931
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: CPOVCYWMPRPQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Wissenschaftliche Forschungsanwendungen

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the suppression of tumor growth. BPTES has been shown to selectively inhibit glutaminase, making it a promising candidate for cancer therapy. Additionally, BPTES has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Wirkmechanismus

BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is crucial for their survival. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells, leading to their suppression and eventual death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPTES selectively inhibits glutaminase, leading to the suppression of cancer cell growth. Additionally, BPTES has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have also shown that BPTES can suppress tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase, making it a useful tool for studying the role of glutaminase in cancer metabolism. Additionally, BPTES has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, BPTES has some limitations. It is a relatively complex compound to synthesize, which can make it challenging to obtain in large quantities. Additionally, BPTES has poor solubility in water, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential applications in cancer therapy. BPTES has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, BPTES has potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its effectiveness in these conditions. Another future direction is to develop more potent and selective inhibitors of glutaminase, which could lead to more effective cancer therapies.

Synthesemethoden

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The first step is the preparation of 4-(1,3-Benzoxazol-2-yl)aniline, which is then reacted with 3-chloropropionyl chloride to obtain 1-(4-(1,3-Benzoxazol-2-yl)phenyl)-3-chloropropan-1-one. This compound is then reacted with sodium sulfide to obtain 1-(4-(1,3-Benzoxazol-2-yl)phenyl)-3-(benzylsulfanyl)propan-1-one. Finally, this compound is reacted with pyrrolidine-2,5-dione to obtain 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione.

Eigenschaften

Produktname

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione

Molekularformel

C24H18N2O3S

Molekulargewicht

414.5 g/mol

IUPAC-Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C24H18N2O3S/c27-22-14-21(30-15-16-6-2-1-3-7-16)24(28)26(22)18-12-10-17(11-13-18)23-25-19-8-4-5-9-20(19)29-23/h1-13,21H,14-15H2

InChI-Schlüssel

CPOVCYWMPRPQJT-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)SCC5=CC=CC=C5

Kanonische SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)SCC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.